molecular formula C8H8N4S B1300855 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 3652-31-1

4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B1300855
CAS RN: 3652-31-1
M. Wt: 192.24 g/mol
InChI Key: FTWADHGHCZRHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its significance in medicinal chemistry due to its presence in compounds with various biological activities. The structure of this compound includes a triazole ring substituted with a pyridinyl group and a thiol (SH) group, which can potentially act as a ligand in coordination chemistry or as a reactive site for further chemical modifications .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reaction sequences starting from suitable precursors such as methyl nicotinate or 2-cyanopyridine. For instance, 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol is prepared through a sequence that includes reactions with various aromatic aldehydes, cyclo-condensation, and reactions with formaldehyde and aromatic amines . Another example is the synthesis of a derivative involving the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by reactions with chloroacetic acid and methyl alcohol . These methods demonstrate the versatility of 1,2,4-triazole chemistry in generating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed by spectroscopic methods such as IR-NMR spectroscopy and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group with specific cell parameters . Additionally, theoretical calculations such as density functional theory (DFT) are used to predict molecular geometry, vibrational frequencies, and other properties, which are then compared with experimental data for validation .

Chemical Reactions Analysis

1,2,4-Triazole derivatives are reactive intermediates that can undergo various chemical reactions. They can react with aldehydes to form Schiff bases, which exhibit potential antitumor activity . They can also participate in cyclo-condensation reactions to form thiazolidinones or react with metal salts to form coordination complexes, as seen in the synthesis of a Hg(II) complex . These reactions not only extend the chemical diversity of triazole compounds but also enhance their potential for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied using a combination of experimental and computational methods. The spectroscopic characterization provides insights into the electronic structure and reactivity of the molecules . The solubility, melting points, and stability of these compounds are important for their practical applications. Computational studies, including molecular docking, can predict the biological activity of these compounds by simulating their interactions with biological targets . These analyses are crucial for understanding the behavior of these compounds in various environments and for their potential use in drug development.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation : 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies reveal that these compounds generally exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. They display a high inhibition performance and are supported by density function theory (DFT) methods (Ansari et al., 2014).

Pharmacological Studies

  • Antitubercular and Antimicrobial Activities : The pharmacological evaluation of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been conducted, indicating their potential in antimicrobial and antitubercular activities (Dave et al., 2007).

Antihypoxic Activity

  • Investigation of Antihypoxic Effects : S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol have been investigated for their anti-hypoxic activity, showing that these compounds can potentially be effective in treating conditions related to acute hypoxia (Karpun et al., 2020).

Antitumor Activity

  • Synthesis and Evaluation for Antitumor Activity : Schiff bases of 3-Methylthio-4-amino-5-pyridin-3-yl-1,2,4-triazole have been synthesized and evaluated for their antitumor activities, showing potential as structural leads for developing antitumor agents (Rui, 2008).

Optical Activity Studies

  • Optical Activity Analysis : The optical activity of some S-derivatives of 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols has been studied, revealing insights into the chiral nature of these compounds and their potential application in advanced drug design (Karpun et al., 2022).

Future Directions

Potential future directions for research on “4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” could include its use as a ligand in the preparation of coordination frameworks . Further studies could also explore its potential antimicrobial, antioxidant, and antiviral properties .

properties

IUPAC Name

4-methyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWADHGHCZRHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190023
Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

3652-31-1
Record name 2,4-Dihydro-4-methyl-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nicotinohydrazide (10 g, 73 mmol) and methyl isothiocyanate (5.6 g, 76 mmol) were mixed in 2-propanol (150 ml) and heated to 70° C. o.n. The reaction was cooled to r.t. and evaporated to dryness. H2O (180 mL) and NaHCO3 (12.8 g, 152 mmol) were added to the residue and the mixture was refluxed o.n. The reaction mixture was cooled to r.t., acidified with concentrated HCl and the title compound, 13.1 g (93%), was collected by filtration. LC-MS (M++1): 193
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Citations

For This Compound
1
Citations
SK Hotta, SS Rout, A Kumar - International Journal of Pharmacognosy …, 2023 - saap.org.in
A significant portion of recent papers is in the field of Mercapto substituted Triazole moiety received considerable attention in the literature. Characterization and Antibacterial activity …
Number of citations: 2 saap.org.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.